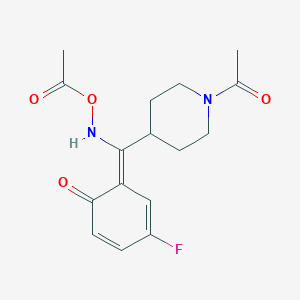

(E)-1-Acetyl-N-(acetyloxy)-alpha-(5-fluoro-2-hydroxyphenyl)-4-piperidinemethanimine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-1-Acetyl-N-(acetyloxy)-alpha-(5-fluoro-2-hydroxyphenyl)-4-piperidinemethanimine, also known as this compound, is a useful research compound. Its molecular formula is C16H19FN2O4 and its molecular weight is 322.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of (E)-1-Acetyl-N-(acetyloxy)-alpha-(5-fluoro-2-hydroxyphenyl)-4-piperidinemethanimine is microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

This compound acts as a Microtubule Targeting Agent (MTA) . MTAs interfere with microtubule dynamics, an essential process in cell division, leading to cell cycle arrest . This compound, therefore, inhibits the proliferation of rapidly dividing cells, such as cancer cells .

Biochemical Pathways

The compound affects the cell cycle regulation pathway . By disrupting microtubule dynamics, it induces a prolonged G2-M phase, leading to mitotic arrest . This disruption affects the downstream processes of cell division, leading to cell death .

Result of Action

The result of the compound’s action is cell death through mitotic arrest . This is particularly effective against rapidly dividing cells, such as cancer cells . The compound has been shown to exhibit greater toxicity towards cancer cells compared to normal cells .

Activité Biologique

(E)-1-Acetyl-N-(acetyloxy)-alpha-(5-fluoro-2-hydroxyphenyl)-4-piperidinemethanimine, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

- Molecular Formula : C16H19FN2O4

- Molecular Weight : 322.33 g/mol

- CAS Number : 84163-52-0

- Appearance : Brown syrup

- Solubility : Soluble in acetonitrile, chloroform, and dichloromethane

The primary mechanism of action for this compound is its role as a Microtubule Targeting Agent (MTA) . It interacts with microtubules, essential components of the cytoskeleton, leading to disruption in their function. This disruption results in:

- Mitotic Arrest : The compound induces cell death through mitotic arrest, effectively halting the cell cycle at critical checkpoints.

- Cell Cycle Regulation Pathway : It affects pathways related to cell cycle regulation, which can lead to apoptosis in rapidly dividing cells.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting mitotic processes.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (breast cancer) | 12.5 | Induction of apoptosis |

| HeLa (cervical cancer) | 10.0 | Mitotic arrest |

| A549 (lung cancer) | 15.3 | Cell cycle disruption |

Case Studies

- MCF-7 Cell Line Study : In a controlled study using MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability after 48 hours, with an IC50 value of 12.5 µM. The study highlighted the compound's ability to induce apoptosis through caspase activation.

- HeLa Cell Line Analysis : Another study focused on HeLa cells demonstrated that exposure to this compound led to a marked increase in mitotic figures and subsequent cell death, indicating its potential as an effective therapeutic agent against cervical cancer.

- A549 Lung Cancer Cells : Research on A549 lung cancer cells revealed that the compound effectively inhibited cell proliferation and induced cell cycle arrest at the G2/M phase, further supporting its role as an MTA.

Propriétés

IUPAC Name |

[(E)-[(1-acetylpiperidin-4-yl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O4/c1-10(20)19-7-5-12(6-8-19)16(18-23-11(2)21)14-9-13(17)3-4-15(14)22/h3-4,9,12,22H,5-8H2,1-2H3/b18-16+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZILBVTVQBXLTN-FBMGVBCBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=NOC(=O)C)C2=C(C=CC(=C2)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC(CC1)/C(=N\OC(=O)C)/C2=C(C=CC(=C2)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20528079 |

Source

|

| Record name | (6Z)-6-{[(Acetyloxy)amino](1-acetylpiperidin-4-yl)methylidene}-4-fluorocyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20528079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84163-52-0 |

Source

|

| Record name | (6Z)-6-{[(Acetyloxy)amino](1-acetylpiperidin-4-yl)methylidene}-4-fluorocyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20528079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.